1-[1-(6-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione
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Overview
Description
1-[1-(6-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound that features a benzothiazole ring, a piperidine ring, and an imidazolidine-2,4-dione moiety
Preparation Methods
The synthesis of 1-[1-(6-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), with dimethylformamide as the solvent . Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
1-[1-(6-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(6-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(6-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes by binding to DNA or proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 1-[1-(6-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione include:
N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide: Shares the benzothiazole ring but differs in the attached functional groups.
6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives: These compounds have similar structural features and biological activities.
1,3,4-oxadiazole derivatives: Known for their pharmacological properties and structural similarities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21ClN4O3S |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
1-[1-(6-chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C18H21ClN4O3S/c1-26-9-8-22-16(24)11-23(18(22)25)13-4-6-21(7-5-13)17-20-14-3-2-12(19)10-15(14)27-17/h2-3,10,13H,4-9,11H2,1H3 |
InChI Key |
XQEFWAAXWGNTIW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl |
Origin of Product |
United States |
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